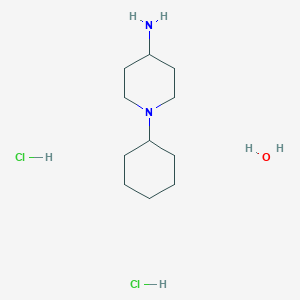

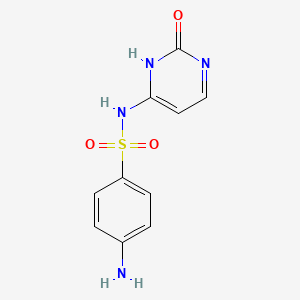

![molecular formula C24H26O5 B12003148 [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate CAS No. 331460-14-1](/img/structure/B12003148.png)

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate est un composé organique synthétique qui appartient à la classe des dérivés de la chroménone-4.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate implique généralement la condensation de la 4-méthoxybenzaldéhyde avec la 4-hydroxycoumarine en présence d'une base, suivie d'une estérification avec l'acide octanoïque. Les conditions de réaction comprennent souvent un reflux dans un solvant organique tel que l'éthanol ou le méthanol, avec un catalyseur comme la pipéridine ou la pyridine pour faciliter la réaction de condensation .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés pour le contrôle précis des paramètres de réaction, tels que la température et la pression, garantit une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

[2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthoxy peut être oxydé en groupe hydroxyle en utilisant des réactifs comme le permanganate de potassium.

Réduction : Le groupe carbonyle dans la partie chroménone-4 peut être réduit en groupe hydroxyle en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits formés

Oxydation : 2-(4-hydroxyphényl)-4-oxochromen-3-yl octanoate.

Réduction : 2-(4-méthoxyphényl)-4-hydroxychromén-3-yl octanoate.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, [2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate est utilisé comme précurseur pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, ce composé est étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles. Il a montré un potentiel prometteur dans des études in vitro pour piéger les radicaux libres et inhiber les voies inflammatoires .

Médecine

En chimie médicinale, [2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate est étudié pour son potentiel comme agent anticancéreux. Sa capacité à induire l'apoptose dans les cellules cancéreuses par divers mécanismes en fait un candidat pour un développement pharmaceutique plus poussé .

Industrie

Dans le secteur industriel, ce composé est étudié pour son utilisation dans le développement de nouveaux matériaux avec des propriétés optiques spécifiques. Sa structure de chroménone-4 permet la conception de matériaux avec des caractéristiques uniques d'absorption et d'émission de lumière .

Mécanisme d'action

Le mécanisme d'action de [2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate implique son interaction avec des cibles cellulaires telles que les enzymes et les récepteurs. Dans les cellules cancéreuses, il induit l'apoptose en activant les caspases et en perturbant la fonction mitochondriale. Le composé module également les voies de signalisation impliquées dans la prolifération et la survie cellulaires, telles que les voies PI3K/Akt et MAPK .

Applications De Recherche Scientifique

Chemistry

In chemistry, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is used as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in in vitro studies for scavenging free radicals and inhibiting inflammatory pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through various mechanisms makes it a candidate for further drug development .

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with specific optical properties. Its chromen-4-one structure allows for the design of materials with unique light-absorbing and emitting characteristics .

Mécanisme D'action

The mechanism of action of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate involves its interaction with cellular targets such as enzymes and receptors. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also modulates signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-(2-(4-méthoxyphényl)-4,9-diméthyl-7-oxo-7H-furo[2,3-f]chromén-3-yl)acétique

- (E)-4-(3-(3-(4-méthoxyphényl)acryloyl)phénoxy)butyl 2-hydroxybenzoate

- 4-(((4-méthoxyphényl)amino)méthyl)-N,N-diméthylaniline

Unicité

Comparé à des composés similaires, [2-(4-méthoxyphényl)-4-oxochromen-3-yl] octanoate se distingue par sa liaison ester unique avec l'acide octanoïque, qui peut améliorer sa lipophilie et son absorption cellulaire. Cette caractéristique structurelle contribue potentiellement à ses activités biologiques distinctes et en fait un composé précieux pour des recherches et un développement ultérieurs.

Propriétés

Numéro CAS |

331460-14-1 |

|---|---|

Formule moléculaire |

C24H26O5 |

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate |

InChI |

InChI=1S/C24H26O5/c1-3-4-5-6-7-12-21(25)29-24-22(26)19-10-8-9-11-20(19)28-23(24)17-13-15-18(27-2)16-14-17/h8-11,13-16H,3-7,12H2,1-2H3 |

Clé InChI |

APXABDIAUQXESB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

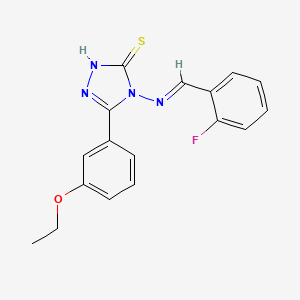

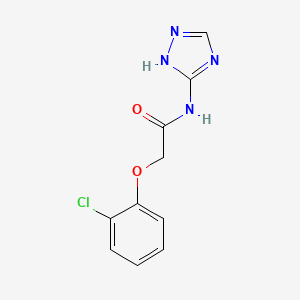

![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)

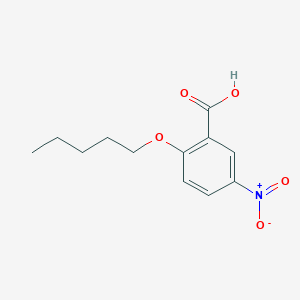

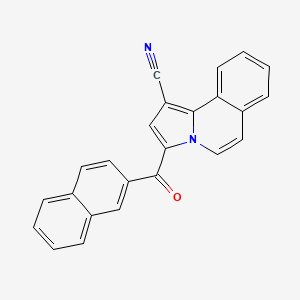

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)

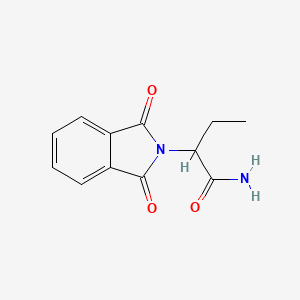

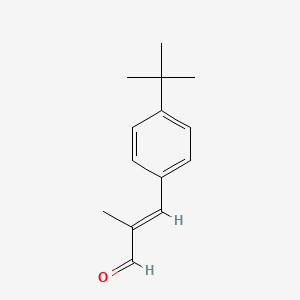

![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)

![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)

![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)